molecular formula C19H11F5N2O B13858841 N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1057089-82-3

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B13858841
CAS No.: 1057089-82-3
M. Wt: 378.3 g/mol
InChI Key: CLICJYJBGOSESL-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the fluorine atoms and the carboxamide group. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1057089-82-3

Molecular Formula

C19H11F5N2O

Molecular Weight

378.3 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H11F5N2O/c20-15-4-5-16(21)17(8-15)26-18(27)13-6-12(9-25-10-13)11-2-1-3-14(7-11)19(22,23)24/h1-10H,(H,26,27)

InChI Key

CLICJYJBGOSESL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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